Cas no 60577-32-4 (PHENOL, 2,6-DIIODO-3-METHYL-)

PHENOL, 2,6-DIIODO-3-METHYL- structure
PHENOL, 2,6-DIIODO-3-METHYL- structure
Product name:PHENOL, 2,6-DIIODO-3-METHYL-
CAS No:60577-32-4
MF:C7H6OI2
Molecular Weight:359.93
CID:3482825
PubChem ID:12281296

PHENOL, 2,6-DIIODO-3-METHYL- 化学的及び物理的性質

名前と識別子

    • PHENOL, 2,6-DIIODO-3-METHYL-
    • DTXSID901312489
    • 60577-32-4
    • 2,6-Diiodo-3-methylphenol
    • Phenol, 2,6-diiodo-3-methyl-
    • インチ: InChI=1S/C7H6I2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
    • InChIKey: UQOYRNNDWWHZTF-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 359.85081Da
  • 同位素质量: 359.85081Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3.2

PHENOL, 2,6-DIIODO-3-METHYL- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010010110-1g
2,6-Diiodo-3-methylphenol
60577-32-4 97%
1g
$1445.30 2023-09-01
Alichem
A010010110-500mg
2,6-Diiodo-3-methylphenol
60577-32-4 97%
500mg
$798.70 2023-09-01
Alichem
A010010110-250mg
2,6-Diiodo-3-methylphenol
60577-32-4 97%
250mg
$489.60 2023-09-01

PHENOL, 2,6-DIIODO-3-METHYL- 関連文献

PHENOL, 2,6-DIIODO-3-METHYL-に関する追加情報

PHENOL, 2,6-DIIODO-3-METHYL- (CAS No. 60577-32-4): Properties, Applications, and Industry Insights

PHENOL, 2,6-DIIODO-3-METHYL- (CAS No. 60577-32-4) is a specialized iodinated phenolic compound with unique chemical properties that make it valuable in various industrial and research applications. This halogenated derivative of phenol has gained attention in recent years due to its potential in organic synthesis, material science, and pharmaceutical intermediates. The compound's molecular structure features two iodine atoms at the 2 and 6 positions and a methyl group at the 3 position of the phenol ring, creating distinct electronic and steric effects that influence its reactivity.

The growing interest in halogenated aromatic compounds like 2,6-DIIODO-3-METHYLPHENOL stems from their versatile applications in modern chemistry. Researchers are particularly interested in how the iodine substituents affect the compound's electrophilic substitution reactions and hydrogen bonding capabilities. These properties make it useful for creating complex molecular architectures, a topic frequently searched in academic databases and chemistry forums.

In the pharmaceutical sector, derivatives of PHENOL, 2,6-DIIODO-3-METHYL- have shown promise as building blocks for drug development. The compound's structural features allow for selective modifications, making it valuable for creating targeted therapeutics. This aligns with current trends in precision medicine and personalized drug design, topics that consistently rank high in scientific search queries. The iodine atoms in particular offer opportunities for radio-labeling applications in medical imaging.

From a material science perspective, this compound contributes to the development of advanced polymeric materials with enhanced thermal stability and flame retardant properties. The incorporation of iodine atoms into polymer backbones is a trending research area, as evidenced by increasing publications and patent filings. The methyl group at the 3-position provides additional steric control during polymerization processes, a technical aspect frequently discussed in polymer chemistry circles.

The synthesis and handling of 2,6-DIIODO-3-METHYLPHENOL require specialized knowledge in halogen chemistry and aromatic compound manipulation. These are among the most searched technical skills in chemistry job postings and professional development courses. Proper storage conditions typically involve protection from light and moisture to prevent decomposition, with many researchers inquiring about optimal storage protocols for such sensitive compounds.

Environmental considerations surrounding iodinated organic compounds have become increasingly important, reflecting broader industry concerns about sustainable chemistry. The biodegradation pathways and environmental fate of PHENOL, 2,6-DIIODO-3-METHYL- are subjects of ongoing research, addressing common queries about green chemistry alternatives and eco-friendly synthesis methods. This aligns with the chemical industry's focus on reducing environmental impact while maintaining product performance.

Analytical characterization of 60577-32-4 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for quality control and verification of synthetic products, representing another area of frequent technical inquiries from researchers and quality assurance professionals working with specialty chemicals.

The market for specialized phenolic compounds like 2,6-DIIODO-3-METHYLPHENOL has shown steady growth, particularly in regions with strong pharmaceutical and advanced materials sectors. Industry analysts note increasing demand for high-purity versions of this chemical, responding to the need for consistent performance in sensitive applications. This market trend correlates with search patterns showing growing interest in high-performance chemical intermediates and specialty aromatic compounds.

Safety protocols for working with PHENOL, 2,6-DIIODO-3-METHYL- emphasize standard laboratory precautions for handling aromatic compounds. Proper ventilation, personal protective equipment, and waste disposal methods are essential considerations that frequently appear in safety-related search queries. The compound's material safety data sheet provides detailed handling instructions that address common concerns about working with iodinated organics.

Future research directions for CAS 60577-32-4 may explore its potential in emerging fields like organic electronics and molecular recognition systems. The compound's unique electronic properties due to the iodine substituents make it interesting for applications in organic semiconductors and sensor technologies, areas that have seen exponential growth in both research publications and commercial interest.

In conclusion, PHENOL, 2,6-DIIODO-3-METHYL- represents an important building block in modern chemistry with diverse applications across multiple industries. Its combination of aromatic character, halogen substituents, and steric features creates numerous possibilities for innovation in synthesis and material design. As research continues to uncover new applications for this versatile compound, its relevance in both academic and industrial settings is likely to grow, reflecting the evolving needs of advanced chemical technologies.

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